molecular formula C10H16N2OS B2456333 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea CAS No. 518995-52-3

1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea

Cat. No.: B2456333
CAS No.: 518995-52-3
M. Wt: 212.31
InChI Key: PECKRURANJPQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea is a thiourea-based chemical compound offered for research purposes. Thiourea derivatives are recognized as promising scaffolds in medicinal chemistry and materials science due to their synthetic accessibility and potential for structural modification . While specific biological data for this compound is not available in the public domain, thiourea derivatives incorporating the furan ring have been extensively investigated for their antimicrobial properties. Research on analogous structures has demonstrated activity against various bacterial strains, including Staphylococcus epidermidis clinical isolates, with some compounds showing minimal inhibitory concentration (MIC) values as low as 2 µg/mL . Furthermore, such compounds have been synthesized and characterized for applications beyond pharmacology, including their use as functional dyes for textiles, where they can provide ultraviolet protection and antimicrobial effects . The presence of both the furan ring and the thiourea moiety in a single structure makes this compound a versatile intermediate for further chemical exploration, such as its potential conversion to corresponding tetrazole rings via oxidative desulfurization, a transformation used to generate novel heterocyclic scaffolds with enhanced bioactivity . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8(2)6-11-10(14)12-7-9-4-3-5-13-9/h3-5,8H,6-7H2,1-2H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKRURANJPQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

Thiourea derivatives are typically synthesized via two primary strategies: (1) coupling primary or secondary amines with isothiocyanates and (2) alkylation of thiourea or its salts with alkyl halides. For 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea, the furanmethyl and isobutyl substituents necessitate careful selection of starting materials and reaction conditions to avoid undesired side products. The asymmetric substitution pattern further requires regioselective methods, such as sequential alkylation or orthogonal coupling protocols.

Method A: Direct Coupling Using 1,1′-Thiocarbonyl Diimidazole

This one-pot method, adapted from antiviral thiourea syntheses, involves reacting equimolar quantities of furan-2-ylmethylamine and 2-methylpropylamine with 1,1′-thiocarbonyl diimidazole in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). The thiocarbonyl reagent facilitates the simultaneous coupling of both amines, forming the thiourea backbone at room temperature over 4–6 hours.

Procedure :

  • Dissolve furan-2-ylmethylamine (1.0 equiv) and 2-methylpropylamine (1.0 equiv) in 20 mL THF under nitrogen.
  • Add 1,1′-thiocarbonyl diimidazole (1.0 equiv) portion-wise at 0°C.
  • Stir the mixture at room temperature for 6 hours.
  • Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 78–85%.
Advantages : High yield, minimal byproducts, and no requirement for isolating reactive intermediates.
Disadvantages : Requires strict anhydrous conditions and costly thiocarbonyl reagents.

Method B: Furanmethyl Isothiocyanate and 2-Methylpropylamine

This two-step approach, inspired by antileishmanial thiourea syntheses, generates furanmethyl isothiocyanate in situ before coupling with 2-methylpropylamine.

Step 1: Synthesis of Furanmethyl Isothiocyanate

  • React furan-2-ylmethylamine (1.0 equiv) with 1,1′-thiocarbonyl diimidazole (1.1 equiv) in DCM at 0°C for 2 hours.
  • Filter and concentrate under reduced pressure to obtain the isothiocyanate.

Step 2: Coupling with 2-Methylpropylamine

  • Dissolve furanmethyl isothiocyanate (1.0 equiv) in acetone.
  • Add 2-methylpropylamine (1.05 equiv) and stir at reflux for 3 hours.
  • Cool, filter, and recrystallize from ethanol.

Yield : 70–75%.
Advantages : High-purity product; suitable for scale-up.
Disadvantages : Handling volatile isothiocyanates requires fume hoods.

Method C: 2-Methylpropyl Isothiocyanate and Furanmethylamine

A complementary approach to Method B, this route prioritizes the synthesis of 2-methylpropyl isothiocyanate, followed by reaction with furanmethylamine.

Step 1: Synthesis of 2-Methylpropyl Isothiocyanate

  • Treat 2-methylpropylamine with thiophosgene (1.2 equiv) in DCM at −10°C.
  • Warm to room temperature, stir for 1 hour, and distill under vacuum.

Step 2: Coupling with Furanmethylamine

  • Mix 2-methylpropyl isothiocyanate (1.0 equiv) and furanmethylamine (1.0 equiv) in acetonitrile.
  • Reflux for 2 hours, then concentrate and purify via flash chromatography.

Yield : 65–70%.
Advantages : Avoids moisture-sensitive reagents.
Disadvantages : Thiophosgene is highly toxic; requires specialized equipment.

Method D: Stepwise Alkylation of Thiourea

Adapted from ranitidine synthesis, this method sequentially alkylates thiourea with furfuryl and isobutyl halides.

Step 1: Monoalkylation with Furfuryl Bromide

  • Suspend thiourea (1.0 equiv) in methanol with potassium carbonate (2.0 equiv).
  • Add furfuryl bromide (1.1 equiv) and reflux for 8 hours.
  • Filter and isolate the monosubstituted thiourea intermediate.

Step 2: Dialkylation with 2-Methylpropyl Bromide

  • React the intermediate (1.0 equiv) with 2-methylpropyl bromide (1.2 equiv) in acetonitrile.
  • Reflux for 12 hours, then purify via recrystallization.

Yield : 50–60%.
Advantages : Uses inexpensive alkyl halides.
Disadvantages : Low regioselectivity; requires intermediate purification.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

Method Yield (%) Purity (%) Reaction Time Scalability Key Challenges
A 78–85 95–98 6 hours High Cost of reagents
B 70–75 90–95 5 hours Moderate Isothiocyanate handling
C 65–70 85–90 3 hours Low Thiophosgene toxicity
D 50–60 80–85 20 hours Moderate Regioselectivity issues

Method A emerges as the most efficient, balancing yield and practicality, whereas Method D’s lower yield and selectivity limit its utility.

Optimization and Scalability Considerations

Solvent Selection : Polar aprotic solvents (THF, DCM) enhance reaction rates in Methods A–C, while methanol in Method D facilitates alkylation but prolongs reaction times.

Temperature Control : Exothermic reactions (e.g., isothiocyanate formation) require cooling to prevent decomposition, whereas couplings proceed optimally at room temperature.

Byproduct Mitigation : Method D’s thiol byproducts necessitate scrubbers, whereas Methods A–C generate benign imidazole or ammonium salts.

Characterization and Purity Assessment

Synthesized compounds are validated via:

  • ¹H/¹³C NMR : Thiourea NH protons appear as broad singlets at δ 9.2–10.5 ppm; furan protons resonate at δ 6.2–7.4 ppm.
  • HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient).
  • Elemental Analysis : Carbon and nitrogen percentages align with theoretical values (±0.3%).

Chemical Reactions Analysis

Types of Reactions: 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea has been investigated for its biological activities , which include:

  • Antimicrobial Activity : Thiourea derivatives, including this compound, have shown promising results against various bacterial and fungal strains. Studies indicate that modifications in the thiourea structure can enhance their antimicrobial efficacy. For instance, compounds with similar thiourea structures have exhibited significant activity against Staphylococcus aureus and Escherichia coli .
  • Urease Inhibition : Urease is an enzyme linked to several medical conditions, including kidney stones and peptic ulcers. Thiourea derivatives have been explored as potential urease inhibitors. Research has shown that this compound may exhibit similar properties, making it a candidate for further investigation in this area .

Synthesis and Structural Variations

The synthesis of this compound typically involves the reaction of furan derivatives with isocyanates or thioketones. The resulting compound can be modified to produce various derivatives with altered biological activities.

Case Studies and Research Findings

  • Antimicrobial Efficacy : Research has demonstrated that derivatives of thioureas can exhibit enhanced antimicrobial properties compared to their parent compounds. For example, studies on related compounds have shown that certain modifications lead to increased potency against drug-resistant strains .
  • Urease Inhibition Studies : A study focusing on urease inhibitors highlighted the effectiveness of thioureas in reducing urease activity significantly. Compounds similar to this compound were found to possess IC50 values comparable to established urease inhibitors .
  • Pharmacological Profiles : Various studies have explored the pharmacological profiles of thiourea derivatives, indicating their potential as lead compounds for drug development due to their diverse biological activities .

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    1-(Furan-2-ylmethyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of an isobutyl group.

    1-(Furan-2-ylmethyl)-3-(2-methylpropyl)urea: Similar structure but with a urea group instead of a thiourea group.

Uniqueness: 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea is unique due to the presence of both a furan ring and a thiourea group, which confer distinct chemical reactivity and biological activity. The isobutyl side chain also contributes to its unique properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Biological Activity

1-[(Furan-2-yl)methyl]-3-(2-methylpropyl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a furan ring and a branched alkyl group, which are significant for its biological interactions. The synthesis typically involves the reaction of furan-2-carbaldehyde with 2-methylpropyl isothiocyanate, yielding the thiourea structure.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

CompoundBacterial StrainMIC (µg/mL)
1E. faecalis40
1P. aeruginosa45
1S. typhi50
1K. pneumoniae50

Anticancer Activity

The anticancer potential of thioureas is well-documented, with various derivatives showing significant cytotoxic effects on cancer cell lines. For instance, derivatives of thiourea have demonstrated IC50 values ranging from 1.29 to 20 µM against several cancer cell lines including breast and lung cancers .

A specific study on a related compound indicated that it effectively inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 3 µM. The mechanism involved apoptosis induction and cell cycle arrest in the S phase .

Cell LineIC50 (µM)
MCF-73
NCI-H5227
HT2910
SK-OV-314

Anti-inflammatory Activity

In vivo studies have shown that thiourea derivatives can also act as anti-inflammatory agents. One study evaluated the effects of a structurally similar thiourea in mice models, revealing significant reductions in inflammation markers without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The compound was tested at various doses (15 mg/kg, 30 mg/kg, and 45 mg/kg), demonstrating dose-dependent efficacy in reducing inflammation.

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of thiourea derivatives found that compounds similar to this compound exhibited superior activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents .
  • Anticancer Research : In a study focusing on breast cancer treatment, researchers found that thiourea derivatives significantly inhibited tumor growth in xenograft models, reinforcing their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(furan-2-yl)methyl]-3-(2-methylpropyl)thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiourea derivatives are often prepared by reacting an isothiocyanate with a primary amine under inert conditions. Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (40–80°C), and catalyst use (e.g., triethylamine). Purity is confirmed via HPLC or TLC, with yields improved by slow addition of reactants and inert atmospheres to prevent oxidation .

Q. How is the molecular structure of this thiourea derivative characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization is achieved via slow evaporation in solvents like ethanol or dichloromethane. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (in the SHELX suite) resolves bond lengths, angles, and torsion angles. Complementary techniques include 1^1H/13^13C NMR for solution-phase conformation and FT-IR for functional group validation (e.g., N-H stretches at ~3200 cm1^{-1}) .

Q. What spectroscopic methods are critical for analyzing purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Stability under varying pH/temperature is assessed via UV-Vis spectroscopy (e.g., absorbance shifts in acidic/basic media). Degradation products are identified using LC-MS, while thermal stability is studied via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do substituents on the furan and thiourea moieties influence conformational flexibility and intermolecular interactions?

  • Methodological Answer : Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts energy-minimized conformers and non-covalent interactions (e.g., hydrogen bonds, π-stacking). SC-XRD reveals packing motifs, such as dimerization via N-H···S hydrogen bonds. Substituent effects are quantified by comparing torsional barriers (e.g., furan’s planarity vs. 2-methylpropyl’s steric bulk) and Hirshfeld surface analysis .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent or twinning?

  • Methodological Answer : For disordered solvent, SQUEEZE (in PLATON) models electron density without explicit atomic positions. Twinning is addressed using the TWIN law in SHELXL, with HKLF5 format data. Complementary techniques like synchrotron radiation improve resolution for low-quality crystals. Cross-validation with powder XRD ensures phase purity .

Q. How can this compound’s bioactivity (e.g., enzyme inhibition) be mechanistically studied?

  • Methodological Answer : Enzyme inhibition assays (e.g., IC50_{50} determination via fluorometric/colorimetric methods) are paired with molecular docking (AutoDock Vina) to identify binding modes. Site-directed mutagenesis of target proteins (e.g., kinases) validates key residues for binding. Structure-activity relationships (SAR) are explored by synthesizing analogs with modified substituents .

Q. What computational approaches predict solubility and bioavailability for pharmacokinetic studies?

  • Methodological Answer : LogP values are calculated using ChemAxon or Schrodinger’s QikProp. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/octanol) model partitioning behavior. Bioavailability is predicted via ADMET models in SwissADME or ADMETlab, focusing on parameters like gastrointestinal absorption and blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.